molecular formula C27H44N4O6 B3096810 tert-Butyl 4-((4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)-6-methylpyrimidin-2-yl)methoxy)piperidine-1-carboxylate CAS No. 1289387-16-1

tert-Butyl 4-((4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)-6-methylpyrimidin-2-yl)methoxy)piperidine-1-carboxylate

Cat. No. B3096810
M. Wt: 520.7 g/mol
InChI Key: YZJXRLCJSPHFMX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyrimidine rings would give the molecule a certain degree of rigidity, while the ether and ester groups could allow for some flexibility. The exact 3D structure would depend on the specific arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester groups could make it soluble in polar solvents, while the nonpolar hydrocarbon regions could make it soluble in nonpolar solvents .

Safety And Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects .

properties

IUPAC Name

tert-butyl 4-[[6-methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxymethyl]pyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N4O6/c1-19-16-23(35-17-20-8-12-30(13-9-20)24(32)36-26(2,3)4)29-22(28-19)18-34-21-10-14-31(15-11-21)25(33)37-27(5,6)7/h16,20-21H,8-15,17-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJXRLCJSPHFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)COC2CCN(CC2)C(=O)OC(C)(C)C)OCC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)-6-methylpyrimidin-2-yl)methoxy)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-((4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)-6-methylpyrimidin-2-yl)methoxy)piperidine-1-carboxylate
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tert-Butyl 4-((4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)-6-methylpyrimidin-2-yl)methoxy)piperidine-1-carboxylate
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tert-Butyl 4-((4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)-6-methylpyrimidin-2-yl)methoxy)piperidine-1-carboxylate
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tert-Butyl 4-((4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)-6-methylpyrimidin-2-yl)methoxy)piperidine-1-carboxylate
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tert-Butyl 4-((4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)-6-methylpyrimidin-2-yl)methoxy)piperidine-1-carboxylate
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tert-Butyl 4-((4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methoxy)-6-methylpyrimidin-2-yl)methoxy)piperidine-1-carboxylate

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